molecular formula C5H9BrO2S B2975235 3-Bromomethyltetrahydrothiophene 1,1-dioxide CAS No. 321979-37-7

3-Bromomethyltetrahydrothiophene 1,1-dioxide

Cat. No.: B2975235
CAS No.: 321979-37-7
M. Wt: 213.09
InChI Key: WIWBGPFHCBCIHT-UHFFFAOYSA-N
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Description

3-Bromomethyltetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C5H9BrO2S. It is characterized by a tetrahydrothiophene ring substituted with a bromomethyl group and a sulfone group.

Preparation Methods

The synthesis of 3-Bromomethyltetrahydrothiophene 1,1-dioxide typically involves the bromination of tetrahydrothiophene 1,1-dioxide. One common method includes the reaction of tetrahydrothiophene 1,1-dioxide with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the 3-position of the tetrahydrothiophene ring .

Industrial production methods may involve similar bromination reactions but are optimized for larger scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

3-Bromomethyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromomethyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromomethyltetrahydrothiophene 1,1-dioxide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in the synthesis of various derivatives with potential biological activity .

Comparison with Similar Compounds

3-Bromomethyltetrahydrothiophene 1,1-dioxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(bromomethyl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBGPFHCBCIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321979-37-7
Record name 3-(bromomethyl)-1lambda6-thiolane-1,1-dione
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